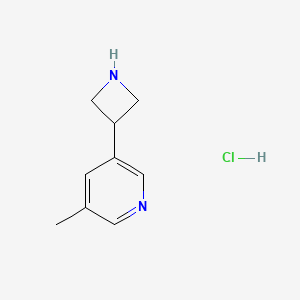
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is a chemical compound with the molecular formula C8H11N2Cl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the [2+2] cycloaddition reaction for higher efficiency and yield. This could include the use of specialized catalysts and reaction conditions to facilitate the formation of the azetidine ring and its subsequent attachment to the pyridine moiety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated azetidine derivatives.
Applications De Recherche Scientifique
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity . The pyridine moiety can also participate in π-π stacking interactions, further stabilizing these complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Azetidinyl)pyridazine Hydrochloride: Similar in structure but contains a pyridazine ring instead of a pyridine ring.
2-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 2-position of the pyridine ring.
4-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 4-position of the pyridine ring.
Uniqueness
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is unique due to the specific positioning of the azetidine ring and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-8(4-10-3-7)9-5-11-6-9;/h2-4,9,11H,5-6H2,1H3;1H |
Clé InChI |
SJMMNTHFBGAYMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


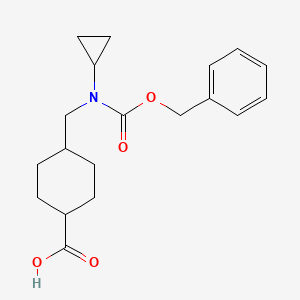
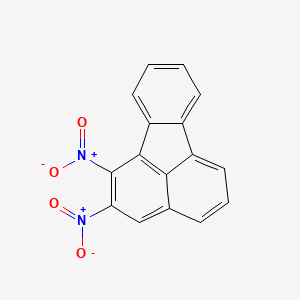
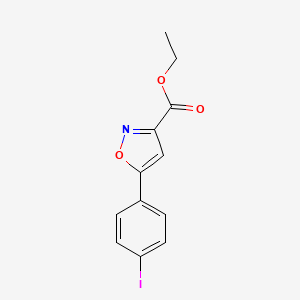
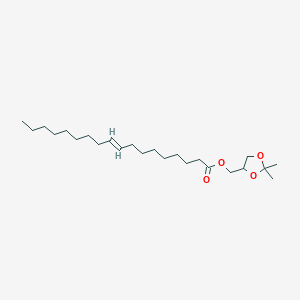
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
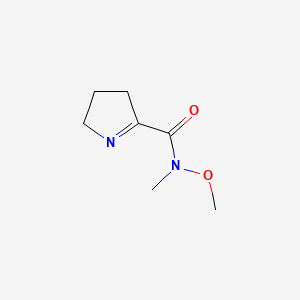
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)




![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)

![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
